molecular formula C12H24O4 B14191648 2,4-Dihydroxydodecanoic acid CAS No. 926036-55-7

2,4-Dihydroxydodecanoic acid

Cat. No.: B14191648
CAS No.: 926036-55-7
M. Wt: 232.32 g/mol
InChI Key: CVKILTOOJREPAU-UHFFFAOYSA-N
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Description

2,4-Dihydroxydodecanoic acid is an organic compound with the molecular formula C12H24O4 It is a dicarboxylic acid with two hydroxyl groups attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dihydroxydodecanoic acid can be achieved through several methods. One common approach involves the hydroxylation of dodecanoic acid. This process typically requires the use of strong oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions to introduce hydroxyl groups at the 2 and 4 positions of the carbon chain.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalysts or microbial fermentation processes. These methods can offer higher selectivity and yield compared to traditional chemical synthesis. For example, certain strains of bacteria or fungi can be engineered to produce the desired compound through metabolic pathways.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxydodecanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, osmium tetroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation, while amines can be introduced using reagents like N,N’-dicyclohexylcarbodiimide (DCC).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield dicarboxylic acids, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

2,4-Dihydroxydodecanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound can be used in studies of metabolic pathways and enzyme activity.

    Industry: The compound can be used in the production of biodegradable plastics and other environmentally friendly materials.

Mechanism of Action

The mechanism of action of 2,4-Dihydroxydodecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the compound can undergo metabolic transformations that produce bioactive intermediates, which can further modulate biological processes.

Comparison with Similar Compounds

Similar Compounds

    3,11-Dihydroxydodecanoic acid: Another dicarboxylic acid with hydroxyl groups at different positions.

    2-Hydroxydodecanoic acid: A monohydroxy derivative of dodecanoic acid.

Uniqueness

2,4-Dihydroxydodecanoic acid is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications that require precise chemical modifications.

Properties

CAS No.

926036-55-7

Molecular Formula

C12H24O4

Molecular Weight

232.32 g/mol

IUPAC Name

2,4-dihydroxydodecanoic acid

InChI

InChI=1S/C12H24O4/c1-2-3-4-5-6-7-8-10(13)9-11(14)12(15)16/h10-11,13-14H,2-9H2,1H3,(H,15,16)

InChI Key

CVKILTOOJREPAU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CC(C(=O)O)O)O

Origin of Product

United States

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